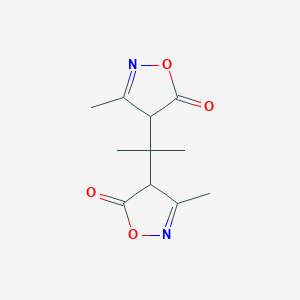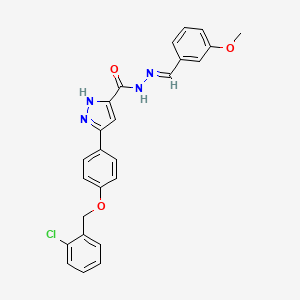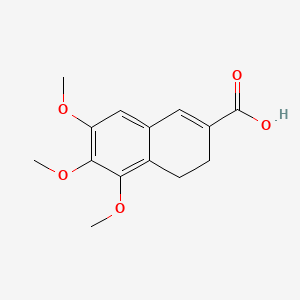
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid is an organic compound with the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol . This compound is characterized by its three methoxy groups attached to a naphthalene ring, which is partially hydrogenated. It is known for its applications in various fields, including chemistry and biology.
Vorbereitungsmethoden
The synthesis of 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6,7-trimethoxy-1-tetralone.
Reaction Conditions: The key steps involve the reduction of the ketone group to form the corresponding alcohol, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production: Industrial production methods may involve catalytic hydrogenation and oxidation processes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways such as the ERK (Extracellular Signal-Regulated Kinase) pathway, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
69791-82-8 |
|---|---|
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
5,6,7-trimethoxy-3,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-17-11-7-9-6-8(14(15)16)4-5-10(9)12(18-2)13(11)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QJWPWKFTQLFTKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2CCC(=CC2=C1)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)
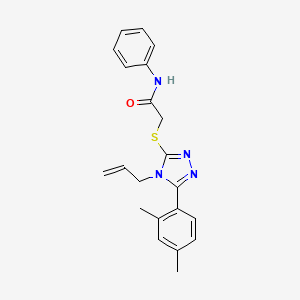
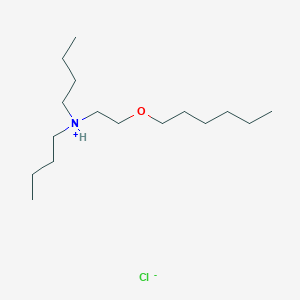



![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)
![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide](/img/structure/B12003524.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
